![molecular formula C17H16FN3O2 B6345538 2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-05-1](/img/structure/B6345538.png)
2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H13F2NO2S . The 3D model of the molecule can be represented using SMILES notation:C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F
.
Scientific Research Applications
Pharmacology: Eugeroic and Cognitive Enhancer
This compound is structurally related to CRL-40,940, also known as flmodafinil, which is a eugeroic and a weak dopamine reuptake inhibitor . It is claimed to be more effective than modafinil and adrafinil with fewer side effects. Its applications in pharmacology could include promoting wakefulness, enhancing cognitive function, and potentially treating conditions like narcolepsy and ADHD.
Biochemistry: Enzyme Inhibition
Compounds with an indole structure have been shown to possess enzyme inhibitory activities . As such, this compound could be used in biochemical research to study its effects on various enzymes, potentially leading to the development of new therapeutic agents for diseases where enzyme regulation is a factor.
Molecular Biology: Protein Binding Studies
The indole moiety is known to bind with high affinity to multiple receptors . This property can be utilized in molecular biology to study protein-ligand interactions, which could further our understanding of cellular processes and lead to the identification of novel drug targets.
Chemistry: Synthesis of Novel Derivatives
The compound’s structure allows for the possibility of creating a variety of derivatives. These derivatives can be synthesized and screened for a wide range of pharmacological activities, contributing to the development of new drugs with improved efficacy and safety profiles .
Antiviral Research: Development of Antiviral Agents
Indole derivatives have shown antiviral activity against a range of RNA and DNA viruses . This compound could be investigated for its efficacy in inhibiting viral replication, contributing to the fight against viral infections, including emerging diseases.
Mechanism of Action
Target of Action
The compound, also known as CRL-40,940 or flmodafinil, is primarily a weak dopamine reuptake inhibitor . This means that it primarily targets the dopamine transporter , a protein that regulates the brain’s supply of the neurotransmitter dopamine .
Mode of Action
As a dopamine reuptake inhibitor, the compound works by blocking the reabsorption of dopamine into neurons .
Biochemical Pathways
The increased dopamine concentration in the synaptic cleft enhances dopaminergic neurotransmission, which is involved in a variety of pathways. These include the reward system , motor control , and a variety of endocrine functions .
Pharmacokinetics
Its inventors claim that it ismore effective than modafinil and adrafinil , suggesting that it may have superior bioavailability .
Result of Action
The enhanced dopaminergic neurotransmission resulting from the action of this compound can lead to increased wakefulness and alertness , improved cognitive function , and potentially enhanced mood . These effects make it a eugeroic, or wakefulness-promoting agent .
properties
IUPAC Name |
2-amino-4-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-23-14-8-4-12(5-9-14)17(15(22)20-16(19)21-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYYCIRDMFBPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one |
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